The synthesis of isopentenyl pyrophosphate can occur through both biological and chemical methods.
Recent advancements have focused on enhancing yields of isopentenyl pyrophosphate through genetic engineering techniques. For instance, introducing heterologous nucleic acid sequences coding for enzymes involved in the mevalonate pathway into microbial hosts has shown promise in improving production efficiency .
Isopentenyl pyrophosphate has a molecular formula of and a molar mass of approximately 273.2 g/mol. Its structure features a branched chain of five carbon atoms with two phosphate groups attached.
Isopentenyl pyrophosphate participates in several key reactions:
The reaction mechanisms often involve head-to-tail condensation reactions, where the terminal carbon of one molecule reacts with a carbon atom from another molecule, leading to chain elongation essential for terpenoid biosynthesis .
The mechanism of action for isopentenyl pyrophosphate primarily revolves around its role as a substrate in enzymatic reactions that lead to terpene synthesis.
Research indicates that elevated levels of isopentenyl pyrophosphate can lead to toxicity in engineered microbial systems, affecting growth rates and metabolic stability . This underscores its dual role as both a vital precursor and a potential metabolic burden.
Relevant data on its properties include:
Isopentenyl pyrophosphate has numerous scientific applications:
The mevalonate (MVA) pathway is the exclusive route for isopentenyl pyrophosphate (IPP) biosynthesis in eukaryotes, including mammals, fungi, and archaea. This pathway initiates with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, catalyzed by acetoacetyl-CoA thiolase (AACT). Subsequent condensation with a third acetyl-CoA by HMG-CoA synthase (HMGS) yields 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The committed step involves NADPH-dependent reduction of HMG-CoA to (R)-mevalonate by HMG-CoA reductase (HMGR), the rate-limiting enzyme and target of statin pharmaceuticals [2] [6].
Mevalonate undergoes three sequential ATP-dependent phosphorylations:
Table 1: Key Enzymes in the Eukaryotic MVA Pathway
Enzyme | EC Number | Reaction | Cofactors |
---|---|---|---|
Acetoacetyl-CoA thiolase | 2.3.1.9 | 2 Acetyl-CoA → Acetoacetyl-CoA + CoASH | None |
HMG-CoA synthase | 2.3.3.10 | Acetoacetyl-CoA + Acetyl-CoA → HMG-CoA | None |
HMG-CoA reductase | 1.1.1.34 | HMG-CoA → (R)-Mevalonate | NADPH |
Mevalonate kinase | 2.7.1.36 | Mevalonate → Mevalonate 5-phosphate | ATP |
Phosphomevalonate kinase | 2.7.4.2 | Mevalonate 5-phosphate → Mevalonate 5-diphosphate | ATP |
Mevalonate diphosphate decarboxylase | 4.1.1.33 | Mevalonate 5-diphosphate → IPP + CO₂ | ATP |
Regulation occurs primarily at HMGR through transcriptional control via sterol regulatory element-binding proteins (SREBPs), translational modulation, and allosteric feedback inhibition by sterols and non-sterol isoprenoids [2] [6].
The methylerythritol phosphate (MEP) pathway operates in most bacteria, apicomplexan protozoa, and plant plastids. Unlike the MVA pathway, it begins with pyruvate and glyceraldehyde 3-phosphate (G3P). 1-Deoxy-D-xylulose 5-phosphate synthase (DXS) catalyzes their condensation to form deoxyxylulose 5-phosphate (DXP). DXP reductoisomerase (DXR) then reduces and isomerizes DXP to MEP, requiring Mn²⁺/Mg²⁺ and NADPH [3] [4] [8].
Subsequent steps involve:
The terminal steps employ oxygen-sensitive iron-sulfur (Fe-S) cluster enzymes:
Table 2: Intermediates and Enzymes in the MEP Pathway
Intermediate | Enzyme | Function | Metal Cofactor |
---|---|---|---|
Deoxyxylulose 5-phosphate (DXP) | DXS | Condensation of pyruvate + G3P | Thiamine PPi |
2-C-Methyl-D-erythritol 4-phosphate | DXR | Isomeroreduction of DXP | Mn²⁺/Mg²⁺ |
4-Diphosphocytidyl-ME | IspD | Cytidylyl transfer | None |
CDP-ME 2-phosphate | IspE | ATP-dependent phosphorylation | Mg²⁺ |
MEcDP | IspF | Cyclodiphosphate formation | Zn²⁺/Mn²⁺ |
HMBPP | IspG (HDS) | Reductive dehydration | [4Fe-4S] cluster |
MEcDP serves dual roles: as a metabolic intermediate and an oxidative stress sensor. Under oxidative conditions, IspG/IspH inhibition causes MEcDP accumulation, triggering antioxidant responses in plants and bacteria [3].
Carbon and Energy Utilization:
Oxygen Sensitivity:
Inhibitor Specificity:
Table 3: Regulatory Contrasts Between MVA and MEP Pathways
Parameter | MVA Pathway | MEP Pathway |
---|---|---|
Primary Substrates | Acetyl-CoA | Pyruvate + Glyceraldehyde 3-P |
Energy Cost/IPP | 3 ATP, 2 NADPH | 1 ATP, 1 CTP, 3 NADPH |
Oxygen Tolerance | High | Low (Fe-S cluster sensitivity) |
Key Inhibitors | Statins (target HMGR) | Fosmidomycin (targets DXR) |
Compartmentalization | Eukaryotic cytosol/peroxisomes | Prokaryotic cytosol/plant plastids |
Stress Response | Sterol feedback inhibition | MEcDP-mediated oxidative sensing |
Organism-Specific Compartmentalization:In plants, the MVA pathway operates in the cytosol for sesquiterpenes and sterols, while the plastidial MEP pathway generates monoterpenes, diterpenes, and carotenoids. Minimal crosstalk occurs between pathways due to limited IPP transport across membranes [8].
Phylogenetic Distribution:
Horizontal Gene Transfer:Low-G+C Gram-positive cocci (e.g., Streptococcus, Enterococcus) uniquely possess MVA pathway genes phylogenetically closer to eukaryotes than archaea, suggesting ancient transfer from primitive eukaryotes. Essentiality of these genes (mvk, pmk, mvd) in Streptococcus pneumoniae validates this pathway as an antibacterial target [10].
Adaptive Innovations:
The persistence of both pathways underscores evolutionary convergence toward IPP biosynthesis, with pathway choice constrained by cellular physiology, oxygen availability, and evolutionary history.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0